

Quantitative Summary of PKI-402 In Vitro Activity

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

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The table below summarizes key biochemical and cellular response data for **PKI-402**, providing a reference for defining your experimental concentration ranges.

Table 1: PKI-402 Inhibitory Concentrations (IC50)

Target / Assay	Cell Line / System	IC50 Value	Description	Citation
PI3K α	SF9 insect cells (recombinant)	1 - 2 nM	Inhibition of human PI3K α in a fluorescence polarization assay. [1] [2]	
mTOR	Cell-free system	3 - 4 nM	Inhibition of recombinant human mTOR kinase. [1] [3]	
p-Akt (T308)	MDA-MB-361 cells	5 nM	Inhibition of phosphorylation after 4 hours (Western blot). [1] [2]	
Cytotoxicity	MDA-MB-361 cells	6 - 8 nM	Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4]	
Cytotoxicity	PC-3 cells	21 nM	Growth inhibition or cytotoxicity after 72 hours. [1] [2] [4]	

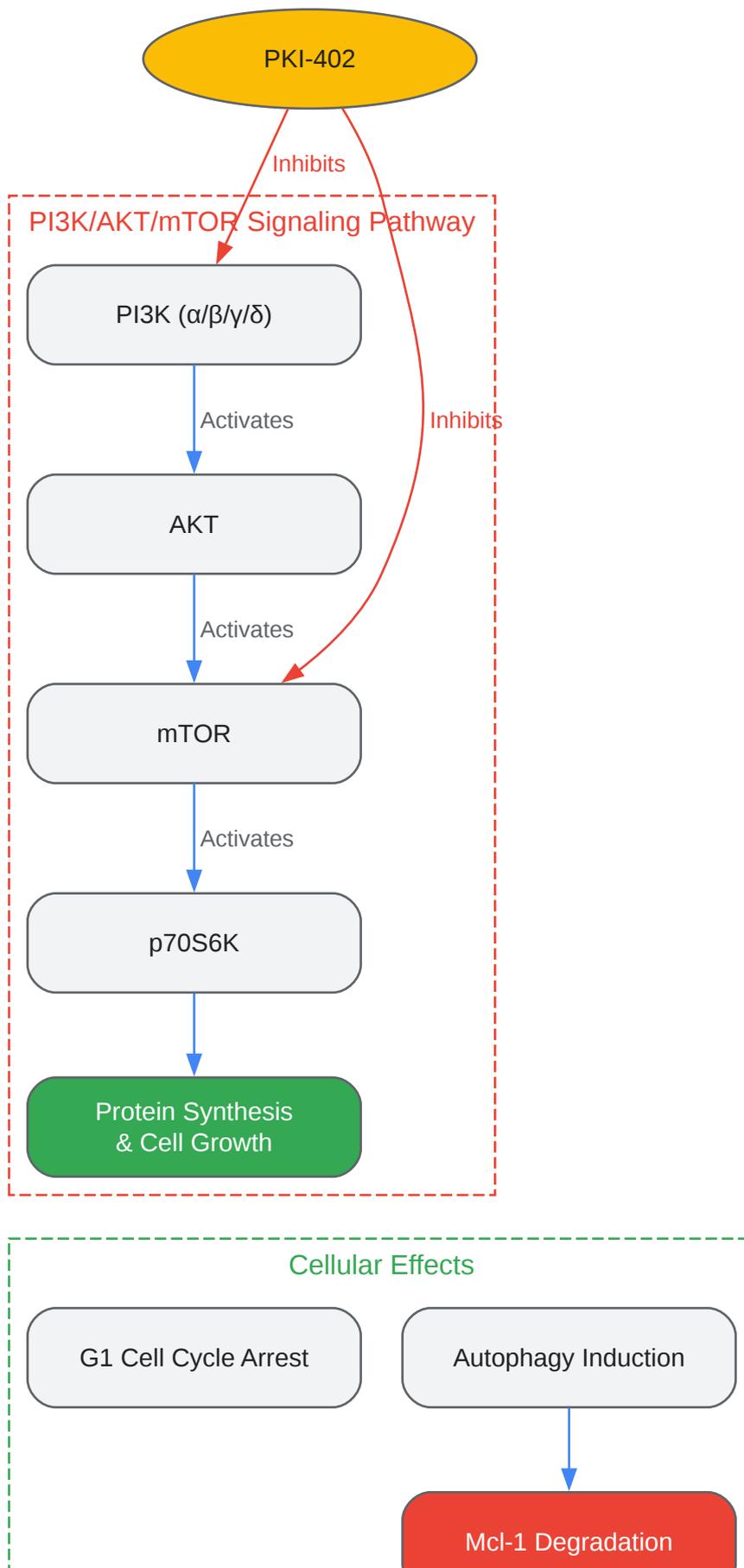
Target / Assay	Cell Line / System	IC50 Value	Description	Citation
Cytotoxicity	MCF-7 cells	~15 nM	Growth inhibition after 72 hours. [3]	
Cytotoxicity	HCT-116 cells	~33 nM	Growth inhibition after 72 hours. [1] [3]	

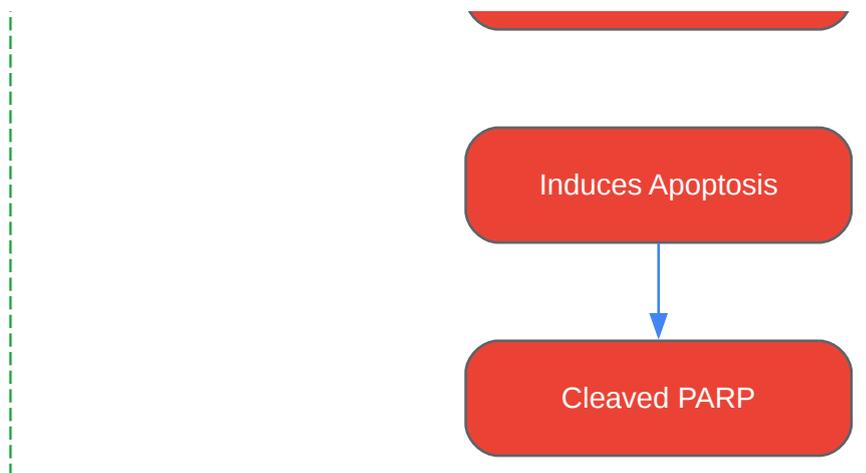
Cellular Effects and Mechanisms of Action

In cell-based experiments, **PKI-402** demonstrates potent anti-tumor activity by targeting the PI3K/AKT/mTOR signaling network.

- **Signaling Pathway Disruption:** **PKI-402** rapidly inhibits phosphorylation of key signaling proteins downstream of PI3K and mTOR. In sensitive cell lines (e.g., MDA-MB-361, HCT-116), treatment leads to potent suppression of phosphorylated Akt (at both T308 and S473), p70S6K, and 4EBP1 at concentrations often below 50 nM, with effects sometimes observed within hours of treatment [1] [3].
- **Inhibition of Proliferation and Induction of Apoptosis:** **PKI-402** effectively inhibits the growth of a broad panel of human tumor cell lines, including breast, glioma, pancreatic, and non-small cell lung cancer. In the breast cancer cell line MDA-MB-361, **PKI-402** at 30 nM can induce cleaved PARP, a marker of apoptosis [1] [4].
- **Induction of Autophagy and Mcl-1 Degradation:** Research in ovarian cancer cells (SKOV3 and A2780) reveals that **PKI-402** can degrade the anti-apoptotic protein Mcl-1 through autophagy. The autophagy receptor protein p62 binds to Mcl-1, facilitating its degradation and promoting apoptosis [5].

The following diagram illustrates the primary molecular mechanism of **PKI-402** and its downstream cellular consequences.





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Recommended In Vitro Protocols

The following protocols are compiled from vendor specifications and scientific literature citing **PKI-402**.

Cell Growth Inhibition and Cytotoxicity Assay

This protocol is standard for determining the anti-proliferative effects of **PKI-402** [1] [4].

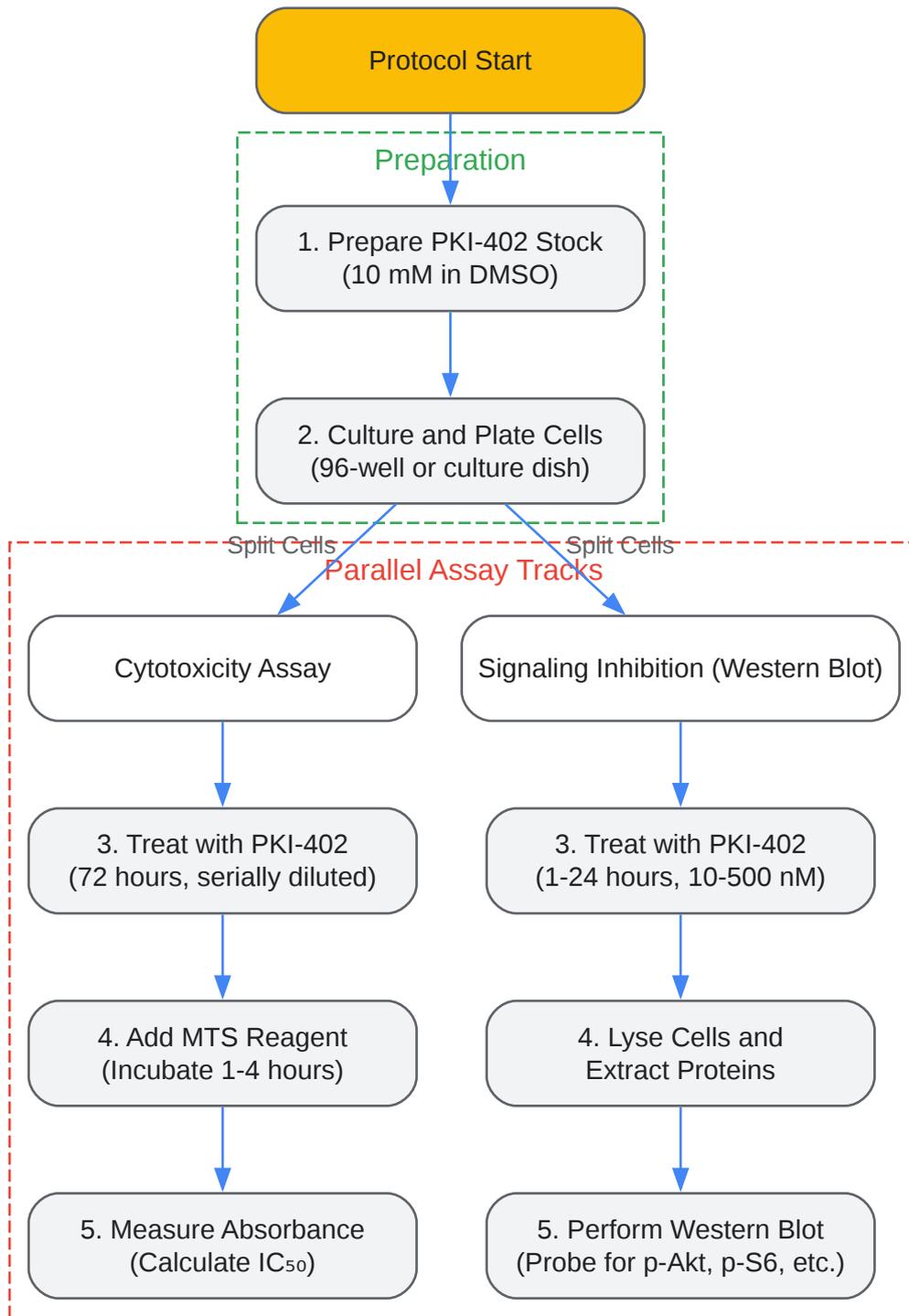
- **Cell Lines:** Applicable to a wide range, including MDA-MB-361 (breast), PC-3 (prostate), HCT-116 (colorectal), U87MG (glioma), and A549 (lung) [1] [4].
- **Compound Preparation:**
 - Prepare a concentrated stock solution (e.g., 10 mM) in **DMSO** [1] [2].
 - Dilute the stock directly into the cell culture medium to achieve the desired final concentrations. A typical high-test concentration is 3 μ M, with serial dilutions performed to generate a dose-response curve [1] [4].
- **Experimental Procedure:**
 - Seed cells in 96-well plates at a density optimized for 72 hours of logarithmic growth.
 - The following day, treat cells with **PKI-402** across a concentration range (e.g., 1 nM to 10 μ M). Include a vehicle control (DMSO, typically at 0.1% v/v).
 - Incubate for **72 hours**.
 - Assess cell viability using a colorimetric assay like **CellTiter 96 Aqueous Non-Radioactive Cell Proliferation Assay (MTS)** [1] [4].
 - Measure absorbance with a plate reader and calculate IC₅₀ values.

Analysis of Signaling Pathway Inhibition by Western Blot

This protocol confirms on-target engagement by assessing the reduction in phosphorylation of pathway components [1] [3].

- **Cell Lines:** MDA-MB-361, MCF-7, HCT-116, and others with active PI3K/mTOR signaling [1] [3].
- **Compound Preparation:** As above, prepare working concentrations from a DMSO stock.
- **Experimental Procedure:**
 - Culture cells until 60-80% confluent.
 - Serum-starve cells (e.g., for 24 hours) to reduce basal signaling.
 - Treat cells with **PKI-402**. Effective concentrations are often between **10 nM and 500 nM**, with incubation times from **1 to 24 hours** [3].
 - Lyse cells and extract proteins.
 - Perform Western blotting, probing for:
 - **Phospho-Akt (S473 and T308)**
 - **Total Akt**
 - **Phospho-S6 Ribosomal Protein (S235/236)**
 - **Phospho-4E-BP1 (T37/46)**
 - **Cleaved PARP** (for apoptosis detection) [1]

The workflow for these core experiments is summarized below.



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Key Considerations for Researchers

- **Starting Concentration:** A concentration range of **1 nM to 1 μ M** is suitable for initial experiments, as most cellular IC₅₀ values fall between 5 nM and 100 nM [1] [2] [3].
- **Solvent Control:** The final DMSO concentration in cell culture should not exceed **0.1%** to avoid cytotoxicity [1].
- **Cell Line Selection:** Consider the genetic background of cell lines. Those with **PIK3CA mutations** (e.g., E545K, H1047R) or **PTEN deficiency** are often particularly sensitive to **PKI-402** [1] [6].

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